![molecular formula C10H15N3O2 B13095523 1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyridazines.
準備方法
The synthesis of 1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 3-oxo-3-(pyridazin-2-yl)propanenitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyridazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
作用機序
The mechanism of action of 1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell division and proliferation, leading to its anticancer effects. It also disrupts the cell membrane integrity of microbial cells, contributing to its antimicrobial properties .
類似化合物との比較
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
1,2,3-Triazoles: These compounds are also known for their diverse biological activities and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
1-(3-ethoxy-1,3-dihydro-[1,2,4]triazolo[1,2-a]pyridazin-2-yl)ethanone |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10-12(9(2)14)8-11-6-4-5-7-13(10)11/h4-7,10H,3,8H2,1-2H3 |
InChIキー |
CFJMAVZUCQVWIP-UHFFFAOYSA-N |
正規SMILES |
CCOC1N(CN2N1C=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


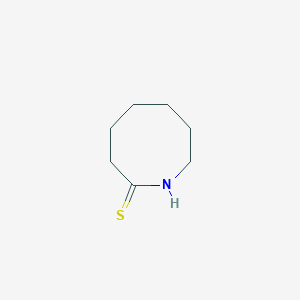
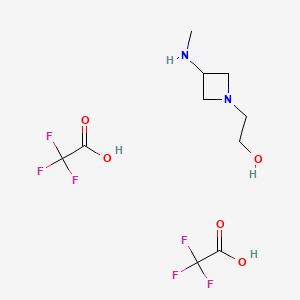
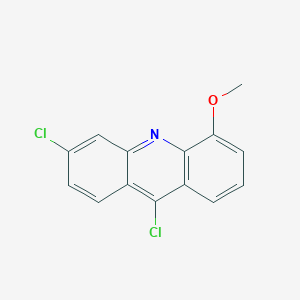
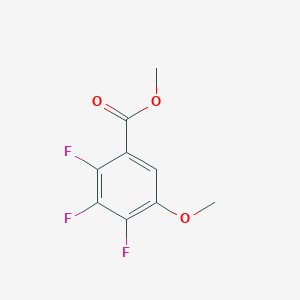

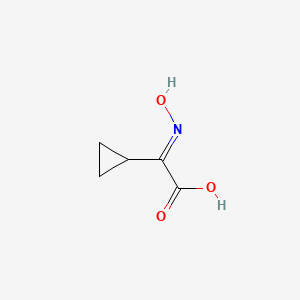
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
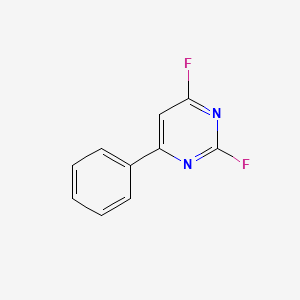
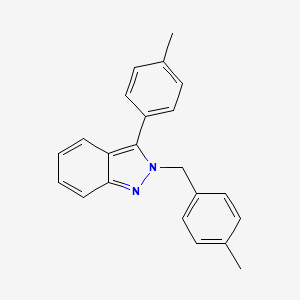
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
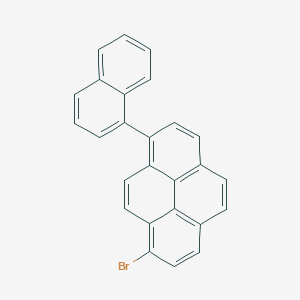

![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)
